5-Bromo-2-hydrazinopyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

SAR-driven medicinal chemistry programs often require building blocks with orthogonal reactivity to minimize synthetic steps. 5-Bromo-2-hydrazinopyrimidine (CAS 823-89-2) addresses this with dual reactive handles: the 5-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for late-stage C-C bond formation, while the 2-hydrazino group facilitates condensation to fused heterocycles and hydrazone-linked libraries. This scaffold has demonstrated anticancer activity against K562 leukemia cells and offers a calculated LogP of ~0.89-approximately one unit higher than unsubstituted 2-hydrazinopyrimidine-predicting enhanced membrane permeability. Supplied at ≥95% purity with full analytical characterization; available in gram to multi-gram quantities for kinase inhibitor discovery and chemical biology workflows.

Molecular Formula C4H5BrN4
Molecular Weight 189.01 g/mol
CAS No. 823-89-2
Cat. No. B1271978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydrazinopyrimidine
CAS823-89-2
Molecular FormulaC4H5BrN4
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)NN)Br
InChIInChI=1S/C4H5BrN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9)
InChIKeyJUOYVELUZXXEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydrazinopyrimidine: A Privileged Scaffold


5-Bromo-2-hydrazinopyrimidine (CAS 823-89-2), a heterocyclic building block with the molecular formula C4H5BrN4, features a pyrimidine core substituted with a bromine atom at the 5-position and a reactive hydrazine group at the 2-position . This dual functionality establishes it as a highly versatile intermediate in organic synthesis, enabling the construction of diverse fused heterocyclic systems and biologically active molecules [1]. Its utility is highlighted by its role in generating novel series of bromo-pyrimidine analogues that have been investigated for various therapeutic applications, including as kinase inhibitors and antimycobacterial agents [2].

Why 5-Bromo-2-hydrazinopyrimidine Is Irreplaceable


Simple substitution with another hydrazinopyrimidine derivative is not scientifically equivalent due to the profound impact of the 5-bromo substituent on both synthetic utility and biological activity. The bromine atom serves as a critical orthogonal synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), which is absent in the unsubstituted 2-hydrazinopyrimidine [1]. Furthermore, structure-activity relationship (SAR) studies within this class demonstrate that the presence and nature of the 5-substituent can dramatically alter biological potency and selectivity. For instance, a series of 2-hydrazino-pyrimidin-4(3H)-one derivatives revealed that specific aryl substitutions were essential for achieving potent (MIC < 10 µM) and selective antimycobacterial activity [2]. Therefore, the 5-bromo derivative is a distinct and non-fungible chemical entity that enables specific research avenues, particularly those requiring late-stage diversification or a defined halogen bond donor for target engagement.

5-Bromo-2-hydrazinopyrimidine: Key Differentiation Evidence


Late-Stage Diversification via Cross-Coupling

5-Bromo-2-hydrazinopyrimidine offers a distinct, orthogonal synthetic advantage over its unsubstituted analog, 2-hydrazinopyrimidine (CAS 7504-94-1). The presence of the bromine atom at the 5-position provides a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification of molecular scaffolds. This capability is completely absent in the comparator, which lacks a reactive site for such transformations [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Kinase Inhibitor Activity

A study on a novel series of bromo-pyrimidine analogues, which serve as direct derivatives of the target compound class, demonstrated significant antiproliferative activity. The compounds were screened against a panel of four cancer cell lines (HCT116, A549, K562, U937) and showed potent effects, particularly on the K562 chronic myeloid leukemia cell line. While specific IC50 values for 5-Bromo-2-hydrazinopyrimidine itself are not provided in this source, the study validates the core bromo-pyrimidine scaffold as a privileged structure for developing potent kinase inhibitors [1].

Cancer Research Kinase Inhibition Antiproliferative Activity

Predicted Membrane Permeability Advantage

5-Bromo-2-hydrazinopyrimidine exhibits a calculated LogP of 0.8889, which is significantly higher than that of the unsubstituted 2-hydrazinopyrimidine (LogP ~ -0.12) [1]. This ~1.0 unit increase in LogP is predicted to enhance passive membrane permeability, a critical parameter for achieving oral bioavailability and cell-based target engagement in drug discovery programs. This physicochemical advantage positions the 5-bromo derivative as a more promising starting point for lead optimization [2].

Drug Discovery ADME Physicochemical Properties

Procurement Quality & Purity Specifications

Vendor specifications for 5-Bromo-2-hydrazinopyrimidine confirm a minimum purity of 98%, ensuring high reliability for synthetic applications . The compound is a solid at room temperature with a well-defined melting point of 205-207°C (decomposition), providing a clear, measurable quality control parameter . This level of specification data supports reproducible scientific results and is a key differentiator from uncharacterized or lower-purity alternatives.

Chemical Sourcing Quality Control Synthetic Building Blocks

5-Bromo-2-hydrazinopyrimidine Application Scenarios


Palladium-Catalyzed Cross-Coupling Diversification

5-Bromo-2-hydrazinopyrimidine is ideally suited for medicinal chemistry programs requiring late-stage functionalization. As supported by its two orthogonal reactive handles (the hydrazine group and the 5-bromo atom), it enables the efficient synthesis of diverse libraries for structure-activity relationship studies, a capability not possible with the unsubstituted 2-hydrazinopyrimidine [1].

Tyrosine Kinase Inhibitor Scaffold Development

This compound serves as a validated core scaffold for designing novel tyrosine kinase inhibitors. Research on bromo-pyrimidine analogues has demonstrated their potential as anticancer agents with potent activity against K562 leukemia cells, establishing the relevance of this scaffold for targeted oncology research [1].

Optimized Membrane Permeability Building Block

In drug discovery projects where passive cellular permeability is a key design criterion, 5-Bromo-2-hydrazinopyrimidine offers a physicochemical advantage. Its calculated LogP of 0.8889 is approximately one unit higher than that of 2-hydrazinopyrimidine, predicting a significant (10-fold) increase in lipophilicity and, consequently, enhanced membrane permeability [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-hydrazinopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.